molecular formula C17H19F3N2O3 B13146107 tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13146107
M. Wt: 356.34 g/mol
InChI Key: UGMRKUUFGFXOMS-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a spiro-connected oxindole and pyrrolidine ring system. The presence of the trifluoromethyl group and the tert-butyl ester adds to its unique chemical properties, making it an interesting target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is highly regio- and stereoselective, leading to the formation of the spirocyclic framework . The reaction conditions often involve the use of transition metal catalysts or organocatalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl group and tert-butyl ester can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirooxindoles.

Scientific Research Applications

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group and tert-butyl ester, which enhance its chemical stability and bioactivity. These features distinguish it from other spirooxindoles and contribute to its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C17H19F3N2O3

Molecular Weight

356.34 g/mol

IUPAC Name

tert-butyl 2-oxo-4-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H19F3N2O3/c1-15(2,3)25-14(24)22-8-7-16(9-22)12-10(17(18,19)20)5-4-6-11(12)21-13(16)23/h4-6H,7-9H2,1-3H3,(H,21,23)

InChI Key

UGMRKUUFGFXOMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3NC2=O)C(F)(F)F

Origin of Product

United States

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